molecular formula C14H15NO2 B7518511 2H-chromen-3-yl(pyrrolidin-1-yl)methanone

2H-chromen-3-yl(pyrrolidin-1-yl)methanone

Cat. No. B7518511
M. Wt: 229.27 g/mol
InChI Key: ZYROWGWBGJRHGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-chromen-3-yl(pyrrolidin-1-yl)methanone, also known as PCM-2, is a synthetic compound that belongs to the family of cathinones. It has recently gained attention in the scientific community due to its potential applications in research. PCM-2 has been found to have unique properties that make it a promising candidate for studying various biochemical and physiological processes.

Mechanism of Action

2H-chromen-3-yl(pyrrolidin-1-yl)methanone acts by inhibiting the reuptake of monoamine neurotransmitters, which increases their concentration in the synaptic cleft. This leads to an increase in neurotransmitter signaling, which can have various effects on the brain and other organs. The exact mechanism of action of 2H-chromen-3-yl(pyrrolidin-1-yl)methanone is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
2H-chromen-3-yl(pyrrolidin-1-yl)methanone has been shown to have various biochemical and physiological effects. It has been found to increase locomotor activity and induce hyperthermia in mice. It has also been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain. These effects make 2H-chromen-3-yl(pyrrolidin-1-yl)methanone a valuable tool for studying the role of monoamine neurotransmitters in various physiological and pathological conditions.

Advantages and Limitations for Lab Experiments

2H-chromen-3-yl(pyrrolidin-1-yl)methanone has several advantages as a research tool. It is a selective inhibitor of monoamine transporters, which makes it useful for studying the role of these transporters in various physiological and pathological conditions. It is also relatively easy to synthesize and purify, which makes it accessible to researchers.
However, 2H-chromen-3-yl(pyrrolidin-1-yl)methanone also has some limitations. Its mechanism of action is not fully understood, which limits its use in some experiments. It also has potential side effects, such as inducing hyperthermia, which can affect the interpretation of experimental results.

Future Directions

2H-chromen-3-yl(pyrrolidin-1-yl)methanone has several potential future directions for research. One possible direction is to investigate its potential as a treatment for various neurological and psychiatric disorders, such as depression and addiction. Another direction is to study its effects on other neurotransmitter systems, such as the GABAergic system. Additionally, further investigation is needed to fully understand its mechanism of action and potential side effects.
Conclusion:
2H-chromen-3-yl(pyrrolidin-1-yl)methanone is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. It has been found to act as a selective inhibitor of monoamine transporters and has various biochemical and physiological effects. 2H-chromen-3-yl(pyrrolidin-1-yl)methanone has several advantages as a research tool, but also has some limitations. Future research directions include investigating its potential as a treatment for various neurological and psychiatric disorders and further understanding its mechanism of action.

Synthesis Methods

2H-chromen-3-yl(pyrrolidin-1-yl)methanone can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-(2-bromoacetyl)-2H-chromen-2-one with pyrrolidine in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 2H-chromen-3-yl(pyrrolidin-1-yl)methanone.

Scientific Research Applications

2H-chromen-3-yl(pyrrolidin-1-yl)methanone has been found to have potential applications in scientific research. It has been shown to act as a selective inhibitor of monoamine transporters, including dopamine, norepinephrine, and serotonin transporters. This makes it a valuable tool for studying the role of these transporters in various physiological and pathological conditions.

properties

IUPAC Name

2H-chromen-3-yl(pyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c16-14(15-7-3-4-8-15)12-9-11-5-1-2-6-13(11)17-10-12/h1-2,5-6,9H,3-4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYROWGWBGJRHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-chromen-3-yl(pyrrolidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.